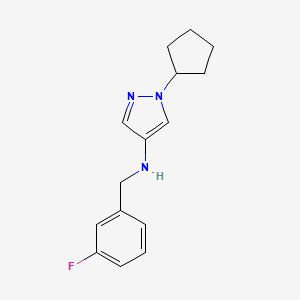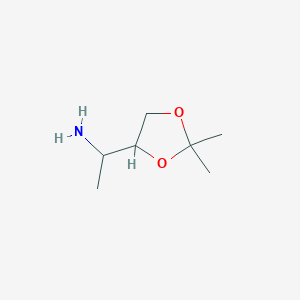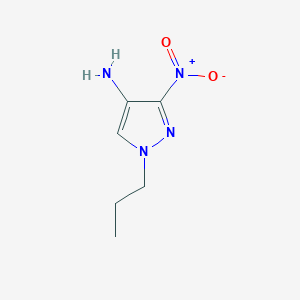
1-cyclopentyl-N-(3-fluorobenzyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a cyclopentyl group, a fluorophenyl group, and a pyrazolylamine moiety
Preparation Methods
The synthesis of 1-cyclopentyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with cyclopentyl halide in the presence of a base.
Attachment of the fluorophenyl group: The final step involves the reaction of the intermediate with 3-fluorobenzyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Cyclopentyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific functional groups targeted during the reaction.
Scientific Research Applications
1-Cyclopentyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers study its interactions with various biological targets to understand its potential therapeutic effects and mechanisms of action.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Cyclopentyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Cyclopentyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine: This compound differs by the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity.
1-Cyclopentyl-N-[(3-chlorophenyl)methyl]-1H-pyrazol-4-amine: The presence of a chlorine atom instead of fluorine can alter the compound’s electronic properties and interactions with molecular targets.
1-Cyclopentyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine: The substitution of a methyl group can affect the compound’s steric and electronic characteristics, impacting its overall behavior in chemical and biological systems.
Properties
Molecular Formula |
C15H18FN3 |
|---|---|
Molecular Weight |
259.32 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C15H18FN3/c16-13-5-3-4-12(8-13)9-17-14-10-18-19(11-14)15-6-1-2-7-15/h3-5,8,10-11,15,17H,1-2,6-7,9H2 |
InChI Key |
KRYPKQDMTXHFSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)NCC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile](/img/structure/B11732972.png)
![2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile](/img/structure/B11732974.png)


![[3-(dimethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733004.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11733016.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733020.png)

![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733030.png)
![N-[(4-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11733031.png)

![O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine](/img/structure/B11733039.png)
![tert-butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B11733047.png)
![4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11733063.png)
